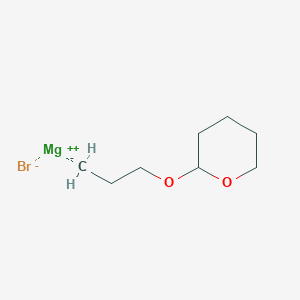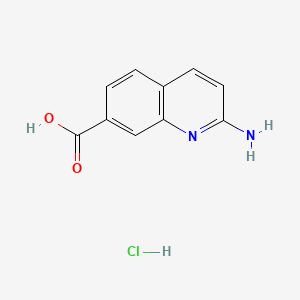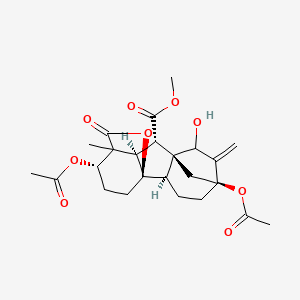
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester: is a derivative of Gibberellic Acid, a plant hormone that promotes growth and elongation of cells. This compound is often used as an intermediate in the synthesis of other gibberellin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester typically involves multiple steps starting from Gibberellic Acid. The process includes hydroxylation, acetylation, and esterification reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester is used as an intermediate in the synthesis of other gibberellin derivatives. It serves as a building block for creating more complex molecules .
Biology: In biological research, this compound is studied for its role in plant growth and development. It helps in understanding the mechanisms of gibberellin action and its effects on various physiological processes.
Medicine: While not directly used as a drug, this compound’s derivatives are explored for potential therapeutic applications. Research is ongoing to investigate their effects on human health.
Industry: In the agricultural industry, gibberellin derivatives are used to enhance crop yield and improve plant growth. This compound plays a crucial role in the development of plant growth regulators.
Mechanism of Action
The mechanism of action of 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester involves its interaction with gibberellin receptors in plants. It activates specific signaling pathways that lead to the transcription of genes involved in cell elongation and growth. The compound’s effects are mediated through the gibberellin biosynthetic and response pathways .
Comparison with Similar Compounds
Gibberellic Acid: A widely studied plant hormone with similar growth-promoting effects.
Gibberellin A72: A derivative of Gibberellic Acid, similar in structure and function to 9S-Hydroxy Diacetyloxy Desdihydroxy Gibberellin A1 Methyl Ester.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct properties and applications. Its hydroxyl and acetyl groups make it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C24H30O9 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,12-diacetyloxy-7-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h14-18,27H,1,6-10H2,2-5H3/t14-,15+,16-,17-,18?,21?,22+,23-,24-/m1/s1 |
InChI Key |
NYZNMWNVMVARKT-RUYIGKOPSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@@]4([C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(C(C2C1(C(=O)O3)C)C(=O)OC)C(C5=C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(1,1-Dimethylethyl)-N-ethyl-N-methyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B15296041.png)
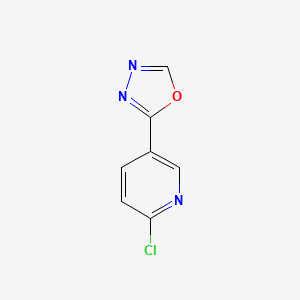
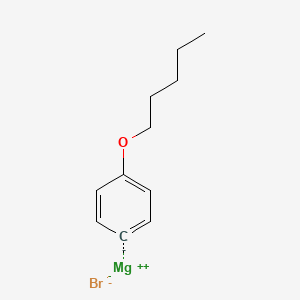


![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
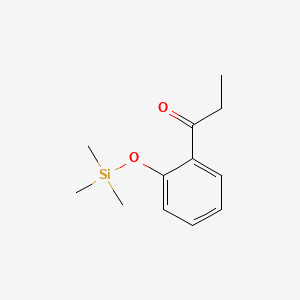
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
